Dicycloplatin
Overview
Description
Dicycloplatin is a platinum-based chemotherapy medication used to treat various types of cancer, including non-small-cell lung carcinoma and prostate cancer . It is a novel platinum analog that has shown better solubility and stability compared to other platinum-based drugs such as cisplatin and carboplatin . This compound was developed in China and approved by the Chinese FDA in 2012 .
Preparation Methods
Dicycloplatin is synthesized from platinum powder through a series of 10 steps . The host part of this compound is carboplatin, and the guest part is 1,1-cyclobutane dicarboxylic acid. These components are linked by hydrogen bonds, forming a stable supramolecular structure . The preparation involves combining carboplatin with 1,1-cyclobutane dicarboxylic acid in a molar ratio of 1:1, followed by protection from light at temperatures ranging from 0 to 60°C .
Chemical Reactions Analysis
Dicycloplatin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction . The major products formed from these reactions include platinum-DNA adducts, which inhibit DNA synthesis and transcription, leading to cell death .
Scientific Research Applications
Dicycloplatin has been extensively studied for its anticancer activity. It inhibits the proliferation of cancer cells and induces apoptosis through the mitochondrial pathway and death receptor pathway . This compound has shown significant antitumor activity in preclinical and clinical studies, with fewer adverse effects compared to carboplatin . It has been used in combination with other chemotherapeutic agents, such as paclitaxel, to treat advanced non-small cell lung cancer . Additionally, this compound has been investigated for its potential benefits in reducing side effects and improving the efficacy of cancer treatment .
Mechanism of Action
Dicycloplatin works by forming platinum-DNA adducts, which inhibit DNA synthesis and transcription, leading to cell death . This action is similar to that of other platinum-containing drugs, which form cross-links within and between DNA strands, disrupting the cancer cell’s ability to replicate and repair its DNA . This compound induces the activation of DNA damage pathways, including double-phosphorylated checkpoint kinase 2 (CHK2), breast cancer 1 (BRCA1), and triple-phosphorylated p53 . These pathways play a crucial role in the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Dicycloplatin is compared to other platinum-based drugs such as cisplatin and carboplatin . While cisplatin and carboplatin are covalent-bond molecules, this compound is a hydrogen-bond supramolecule, which contributes to its better solubility and stability . This compound has shown fewer adverse effects and better tolerability compared to carboplatin . Additionally, this compound has demonstrated significant antitumor activity in preclinical and clinical studies, making it a promising chemotherapeutic agent .
Properties
IUPAC Name |
azane;cyclobutane-1,1-dicarboxylate;cyclobutane-1,1-dicarboxylic acid;platinum(2+) | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H8O4.2H3N.Pt/c2*7-4(8)6(5(9)10)2-1-3-6;;;/h2*1-3H2,(H,7,8)(H,9,10);2*1H3;/q;;;;+2/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJQICKYWPGJDT-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)O)C(=O)O.C1CC(C1)(C(=O)[O-])C(=O)[O-].N.N.[Pt+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O8Pt | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
287402-09-9 | |
Record name | (SP-4-2)-Diammine[1,1-cyclobutanedicarboxylato(2-)-κO,κO′′]platinum 1,1-cyclobutanedicarboxylate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=287402-09-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dicycloplatin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0287402099 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DICYCLOPLATIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0KC57I4UNB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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